4-Nitrophenyl 2-iodobenzoate
Description
Structure
3D Structure
Properties
CAS No. |
875647-23-7 |
|---|---|
Molecular Formula |
C13H8INO4 |
Molecular Weight |
369.11 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-iodobenzoate |
InChI |
InChI=1S/C13H8INO4/c14-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)15(17)18/h1-8H |
InChI Key |
XPOCHGQINUEXCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
Synthetic Methodologies for 4 Nitrophenyl 2 Iodobenzoate
Direct Esterification Approaches
Direct esterification remains a cornerstone of ester synthesis, involving the direct reaction of a carboxylic acid or its derivative with an alcohol. For 4-Nitrophenyl 2-iodobenzoate (B1229623), this typically involves the coupling of a 2-iodobenzoic acid moiety with 4-nitrophenol (B140041).
Condensation of 4-Nitrophenol with 2-Iodobenzoic Acid and Derivatives
The direct condensation of 2-iodobenzoic acid with 4-nitrophenol to form the target ester can be facilitated by several methods that activate the carboxylic acid, enabling nucleophilic attack by the phenolic hydroxyl group.
One prominent method is the Steglich esterification , which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). wikipedia.orgsynarchive.comorganic-chemistry.orgnih.gov The reaction proceeds by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a reactive N-acylpyridinium salt, which is subsequently attacked by the alcohol (4-nitrophenol) to yield the ester and a urea byproduct. organic-chemistry.org This method is valued for its mild reaction conditions, generally being conducted at room temperature. wikipedia.org
Another significant approach is the Mitsunobu reaction , which allows for the conversion of an alcohol to an ester under mild, redox-neutral conditions. wikipedia.orgmissouri.edu This reaction employs a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The mechanism involves the formation of a phosphonium salt intermediate from the reaction of PPh₃ and DEAD, which then activates the alcohol. The carboxylate anion of 2-iodobenzoic acid then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the desired ester. missouri.edu A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, although this is not relevant for the achiral 4-nitrophenol. The acidity of the nucleophile is an important consideration, and benzoic acid derivatives are suitable for this reaction. orgsyn.orgnih.govnih.gov
| Method | Carboxylic Acid Activator | Catalyst/Reagent | Byproducts | Typical Solvent |
|---|---|---|---|---|
| Steglich Esterification | DCC or EDC | DMAP | Dicyclohexylurea (DCU) or corresponding urea | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃) | DEAD or DIAD | Triphenylphosphine oxide, Diethyl hydrazodicarboxylate | Tetrahydrofuran (THF), Diethyl ether |
Strategies Utilizing 2-Iodobenzoyl Halides as Acylating Agents
A highly effective and common method for the synthesis of 4-Nitrophenyl 2-iodobenzoate involves the use of a more reactive derivative of 2-iodobenzoic acid, namely 2-iodobenzoyl chloride. This acyl halide serves as a potent acylating agent for 4-nitrophenol.
The synthesis begins with the conversion of 2-iodobenzoic acid to 2-iodobenzoyl chloride. This is typically achieved by refluxing the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comechemi.comsmolecule.com The use of thionyl chloride is a well-established method, often with a catalytic amount of N,N-dimethylformamide (DMF), which proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, driving the reaction to completion. chemicalbook.com
Once prepared, the 2-iodobenzoyl chloride is reacted with 4-nitrophenol. This acylation is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct that is formed during the reaction. researchgate.netnih.gov The reaction is generally conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. nih.gov The use of the acyl chloride significantly enhances the rate and efficiency of the esterification compared to direct condensation with the carboxylic acid. A similar procedure has been successfully used to synthesize 4-nitrophenyl 2-chlorobenzoate, yielding the product in 78% yield after recrystallization. nih.gov
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature |
|---|---|---|---|---|
| Acid Chloride Formation | 2-Iodobenzoic Acid | Thionyl Chloride (SOCl₂), cat. DMF | Neat (reflux) | Reflux |
| Esterification | 2-Iodobenzoyl Chloride, 4-Nitrophenol | Triethylamine or Pyridine | Anhydrous THF or DCM | Room Temperature |
Advanced Chemical Synthesis Routes
Beyond direct esterification, advanced methodologies involving catalytic systems can be explored for the formation of the benzoate (B1203000) linkage. These routes offer alternative pathways that may provide advantages in terms of substrate scope or reaction conditions.
Exploration of Cross-Coupling Reactions for Benzoate Linkage Formation
Cross-coupling reactions represent a powerful tool for the formation of carbon-heteroatom bonds, including the C-O bond of the ester linkage.
One potential, though less common for this specific transformation, is the Ullmann condensation . Traditionally, this copper-catalyzed reaction is used to form aryl ethers, aryl amines, and aryl thioethers from aryl halides. wikipedia.orgorganic-chemistry.org The reaction typically requires high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. nih.govmdpi.com A hypothetical Ullmann-type approach to this compound could involve the coupling of a 2-iodobenzoic acid salt with 4-nitroiodobenzene or, more plausibly, the coupling of 2-iodobenzene with a 4-nitrophenyl carboxylate salt, though this is not a standard esterification protocol.
A more contemporary approach involves palladium-catalyzed esterification . Recent developments have established methods for the palladium-catalyzed coupling of carboxylic acids with aryl iodides. nagoya-u.ac.jpnih.gov This reaction allows for the direct formation of aryl esters from aryl halides. For the synthesis of this compound, this could theoretically be achieved by coupling 2-iodobenzoic acid with an activated 4-nitrophenol derivative or, more directly, by coupling a protected 2-iodophenol with a 4-nitrobenzoyl derivative, followed by deprotection and oxidation. Another possibility is the direct coupling of 4-nitrophenol with 2-iodobenzoic acid, although this specific transformation is not widely documented and would likely require significant optimization. The mechanism of such reactions often involves a Pd(II)/Pd(IV) catalytic cycle, where the o-carboxylate group can play a crucial role in facilitating the reaction. acs.orgresearchgate.net
Derivatization from Precursor Molecules
The target compound can also be synthesized through the chemical modification of precursor molecules that already contain parts of the final structure.
This approach involves starting with molecules that are structurally similar to the reactants and converting them into the required 2-iodobenzoic acid and 4-nitrophenol before the final esterification step. For instance, a precursor like 2-iodotoluene could be oxidized to 2-iodobenzoic acid. Similarly, phenol could be nitrated to produce a mixture of nitrophenols, from which the 4-nitrophenol isomer would be separated. While not a direct synthesis of the final ester, this highlights the broader synthetic context where the immediate precursors may themselves be derived from other commercially available starting materials. The final esterification would then proceed via one of the direct methods described in section 2.1.
Employment of Activated Ester Methodologies
The synthesis of aryl esters, such as this compound, is effectively carried out by activating the carboxylic acid component. One of the most direct and classical methods of activation is the conversion of the carboxylic acid into an acyl chloride. This transformation is typically accomplished by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a phenol.
In the context of synthesizing this compound, this methodology involves the reaction of 2-iodobenzoyl chloride with 4-nitrophenol. The reaction is generally conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, thereby driving the equilibrium towards the formation of the ester product.
A representative procedure for a similar synthesis, that of 4-Nitrophenyl 2-methylbenzoate, involves the initial preparation of the acid chloride from 2-toluic acid and an excess of thionyl chloride, catalyzed by a few drops of dimethylformamide (DMF). nih.gov The mixture is refluxed, and the excess thionyl chloride is subsequently removed under reduced pressure. nih.gov The thus formed acid chloride is then added dropwise to a solution of 4-nitrophenol and triethylamine in a dry aprotic solvent like dichloromethane. nih.gov The reaction proceeds at room temperature. nih.gov An analogous procedure is employed for the synthesis of 4-Nitrophenyl 2-chlorobenzoate, where 2-chlorobenzoyl chloride is reacted with 4-nitrophenol in a mixture of tetrahydrofuran (THF) and triethylamine. nih.gov
Following the completion of the reaction, which can be monitored by thin-layer chromatography (TLC), the reaction mixture is typically poured into cold water to precipitate the crude product and to quench any unreacted acid chloride. nih.govnih.gov The workup procedure generally involves extraction of the product into an organic solvent such as ethyl acetate. nih.gov The organic layer is then washed with a dilute acidic solution to remove the base (e.g., triethylamine), followed by a wash with a dilute basic solution (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid, and finally with brine. nih.gov After drying over an anhydrous salt like sodium sulfate, the solvent is evaporated to yield the crude ester, which can then be purified by recrystallization from a suitable solvent system, such as n-hexane or methanol. nih.govnih.gov
The following table outlines the key reagents, reaction conditions, and outcomes for the synthesis of analogous 4-nitrophenyl esters, which provides a basis for the synthesis of this compound.
| Product | Acid Chloride | Phenol | Base | Solvent | Reaction Conditions | Yield | Reference |
| 4-Nitrophenyl 2-methylbenzoate | 2-Methylbenzoyl chloride | 4-Nitrophenol | Triethylamine | Dichloromethane | Room temperature, 30 minutes | 37% | nih.gov |
| 4-Nitrophenyl 2-chlorobenzoate | 2-Chlorobenzoyl chloride | 4-Nitrophenol | Triethylamine | Tetrahydrofuran | Room temperature, 2 hours | 78% | nih.gov |
Spectroscopic and Crystallographic Elucidation of 4 Nitrophenyl 2 Iodobenzoate
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural details of 4-nitrophenyl 2-iodobenzoate (B1229623). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopies (Infrared and Raman), and mass spectrometry each provide unique and complementary information.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the eight aromatic protons, distributed between the 2-iodobenzoyl and 4-nitrophenyl rings.
4-Nitrophenyl Protons: This ring system constitutes an AA'BB' system. The protons ortho to the nitro group are expected to appear as a doublet around 8.3-8.4 ppm, being significantly deshielded by the electron-withdrawing nitro group. The protons meta to the nitro group (and ortho to the ester oxygen) are predicted to be a doublet around 7.4-7.5 ppm.
2-Iodobenzoyl Protons: The four protons on this ring would exhibit more complex splitting. The proton adjacent to the iodine atom (H6) would be influenced by its ortho and meta neighbors. The proton adjacent to the carbonyl group (H3) would also show distinct splitting. The remaining two protons (H4, H5) would likely appear as a multiplet in the 7.2-8.2 ppm range. The proton ortho to the iodine atom (H3) is expected to be downfield due to the anisotropy of the iodine and the neighboring carbonyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display 12 distinct signals for the aromatic carbons, plus a signal for the carbonyl carbon.
The carbonyl carbon (C=O) of the ester group is anticipated in the downfield region, typically around 163-165 ppm.
The carbons of the 4-nitrophenyl ring would include the carbon bearing the nitro group (C-NO₂) around 145-147 ppm, the carbon attached to the ester oxygen (C-O) around 155 ppm, and the CH carbons between 122-126 ppm.
The carbons of the 2-iodobenzoyl ring would include the carbon bearing the iodine atom (C-I), which would appear at a relatively upfield position for a substituted carbon (around 90-95 ppm) due to the heavy atom effect. The other carbons would resonate in the typical aromatic region of 125-140 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Nitrophenyl 2-iodobenzoate
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | 4-Nitrophenyl Ring (ortho to NO₂) | ~8.3 - 8.4 | Doublet |
| 4-Nitrophenyl Ring (meta to NO₂) | ~7.4 - 7.5 | Doublet | |
| ¹H | 2-Iodobenzoyl Ring | ~7.2 - 8.2 | Multiplets |
| ¹³C | Ester Carbonyl (C=O) | ~163 - 165 | Singlet |
| C-O (Nitrophenyl Ring) | ~155 | Singlet | |
| C-NO₂ (Nitrophenyl Ring) | ~145 - 147 | Singlet | |
| C-I (Iodobenzoyl Ring) | ~90 - 95 | Singlet |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.
Ester Group: A strong absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would result in two bands, one asymmetric and one symmetric, between 1270-1050 cm⁻¹.
Nitro Group: The nitro group gives rise to two prominent stretching vibrations: a strong, asymmetric stretch (ν_as(NO₂)) typically found between 1500-1560 cm⁻¹, and a slightly weaker, symmetric stretch (ν_s(NO₂)) between 1335-1380 cm⁻¹. epa.govresearchgate.net These bands are often strong in both IR and Raman spectra.
Aromatic Rings: The spectra would also feature bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Carbon-Iodine Bond: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹, and is generally weak.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |
| Symmetric Stretch | 1335 - 1380 | Medium-Strong | |
| Ester (C(O)O) | Carbonyl (C=O) Stretch | 1735 - 1750 | Very Strong |
| C-O Stretch | 1050 - 1270 | Strong | |
| Aromatic | C=C Ring Stretches | 1400 - 1600 | Medium-Weak |
| Aromatic | C-H Stretches | 3000 - 3100 | Medium-Weak |
| Halo-aromatic | C-I Stretch | 500 - 600 | Weak |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure.
The molecular formula for this compound is C₁₃H₈INO₄. Its calculated monoisotopic mass is approximately 368.95 g/mol . In high-resolution mass spectrometry (HRMS), this value can be measured with high precision to confirm the elemental composition.
Under electron ionization (EI), the molecule is expected to fragment via characteristic pathways for esters. The primary fragmentation would likely involve cleavage of the ester's C-O bonds.
Acylium Ion Formation: Cleavage of the C(O)-OAr bond would generate a 2-iodobenzoyl acylium ion ([C₇H₄IO]⁺) with an m/z of 231. This is often a very stable and prominent fragment.
Phenoxy Radical/Cation: The other part would be a 4-nitrophenoxy radical or cation ([C₆H₄NO₃]⁺) with an m/z of 138.
Other Fragments: Subsequent fragmentation of the 2-iodobenzoyl cation could lead to the loss of carbon monoxide (CO) to give a 2-iodophenyl cation ([C₆H₄I]⁺) with an m/z of 203, followed by the loss of iodine to yield a phenyl cation ([C₆H₅]⁺) at m/z 77.
Solid-State Structural Analysis via Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise atomic coordinates in the solid state and the nature of intermolecular forces that dictate the crystal packing.
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. iucr.org The analysis reveals significant details about its molecular conformation. Within the molecule, the central ester group is essentially planar. However, the two aromatic rings are substantially twisted out of this plane. The iodinated aryl ring and the nitrated aryl ring form dihedral angles of 39.9° and 42.7°, respectively, with the ester plane. iucr.orgresearchgate.net This twisted conformation is likely adopted to minimize intramolecular steric repulsion. The nitro group itself is only slightly twisted from the plane of its attached aryl ring, with a dihedral angle of 7.4°. iucr.org
Table 3: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Chemical formula | C₁₃H₈INO₄ iucr.org |
| Formula weight | 369.10 g/mol iucr.org |
| Crystal system | Monoclinic iucr.org |
| Space group | P2₁/n iucr.org |
| a (Å) | 9.7231 (4) iucr.org |
| b (Å) | 11.7890 (3) iucr.org |
| c (Å) | 11.1187 (4) iucr.org |
| β (°) | 97.363 (2) iucr.org |
| Volume (ų) | 1263.98 (8) iucr.org |
| Z | 4 iucr.org |
| Calculated density (Mg m⁻³) | 1.940 iucr.org |
The crystal packing of this compound is a sophisticated arrangement governed by a combination of weak hydrogen bonds and halogen bonds, which assemble the individual molecules into a complex sheet-like supramolecular architecture. iucr.orgresearchgate.net
The primary interactions identified are:
C—H⋯O Hydrogen Bonds: There are two distinct C—H⋯O hydrogen bonds. In one, a proton from the iodinated ring acts as a donor to the carbonyl oxygen of the ester group in an adjacent molecule. This interaction links the molecules into a C(7) chain. iucr.org A second C—H⋯O bond involves a proton from the nitrated ring donating to a nitro group oxygen on another molecule, forming a C(6) chain. iucr.org
Iodo–Nitro Interaction (Halogen Bond): A significant two-center iodo–nitro interaction exists, which is a type of halogen bond. The iodine atom on one molecule interacts with an oxygen atom of a nitro group on a neighboring molecule. The I⋯O distance is 3.240 Å, which is shorter than the sum of the van der Waals radii, indicating a notable attractive force. iucr.org This interaction links molecules into a chain.
The combination of these C—H⋯O hydrogen bonds and the iodo-nitro halogen bonds results in the formation of complex two-dimensional sheets. iucr.orgresearchgate.net These sheets are built from fused ring motifs, creating a robust supramolecular assembly.
Table 4: Key Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor-H···Acceptor | Distance (Å) / Angle (°) | Description |
|---|---|---|---|
| Hydrogen Bond | C—H···O=C | - | Forms a C(7) chain along the hmdb.ca direction iucr.org |
| Hydrogen Bond | C—H···O-N | - | Forms a C(6) chain along the direction iucr.org |
| Halogen Bond | C—I···O-N | I···O = 3.240 (2) Å C—I···O = 169.8 (2)° | Forms a chain along the direction iucr.org |
Analysis of Intermolecular Interactions and Supramolecular Architectures
Investigation of C—H⋯O Hydrogen Bonding Networks
In the crystal lattice of this compound, two distinct C—H⋯O hydrogen bonds play a crucial role in linking the molecules. These interactions, though considered weak, are numerous and specific enough to direct the supramolecular assembly. One hydrogen bond forms a C(7) chain running along the rsc.org direction, while the other generates a C(9) chain parallel to the researchgate.net direction. iucr.orgresearchgate.net
The combination of these hydrogen-bonded chains results in the formation of a (101) sheet. This sheet is constructed from R₄⁴(38) rings when only the C—H⋯O hydrogen bonds are considered. iucr.org The geometric parameters of these hydrogen bonds are detailed in the table below, providing insight into the precise nature of these interactions.
Table 1: Hydrogen Bond Geometry for this compound
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C13—H13···O17ⁱ | 0.95 | 2.50 | 3.298 (4) | 141 |
| C26—H26···O18ⁱⁱ | 0.95 | 2.55 | 3.491 (4) | 170 |
| Symmetry codes: (i) x + 1/2, -y + 1/2, z + 1/2; (ii) x - 1/2, -y + 1/2, z - 1/2. | ||||
| Data sourced from IUCr Journals. iucr.org |
Characterization of Two-Center Iodo–Nitro Interactions
Beyond conventional hydrogen bonding, a significant two-center iodo–nitro interaction (I···O) further stabilizes the crystal structure of this compound. This type of halogen bond involves the iodine atom of one molecule and an oxygen atom of the nitro group on an adjacent molecule. iucr.orgiucr.org This specific interaction links the molecules into chains along the rsc.org direction. iucr.org
Table 2: Iodo–Nitro Interaction Geometry
| D—X···A | D···A (Å) | C—D···A (°) |
| C12—I11···O28ⁱⁱⁱ | 3.109 (2) | 168.21 (11) |
| Symmetry code: (iii) -x + 1, -y, -z + 1. | ||
| Data sourced from IUCr Journals. iucr.org |
Examination of Aromatic π–π Stacking Phenomena in the Crystal Lattice
While the primary organizing forces in the crystal structure of this compound are the C—H⋯O hydrogen bonds and the iodo–nitro interactions, the possibility of π–π stacking between the aromatic rings also warrants examination. iucr.org A detailed analysis of the crystal packing reveals that the supramolecular assembly is dominated by the formation of sheets through the aforementioned hydrogen and halogen bonds. iucr.orgiucr.org
Mechanistic Investigations of Reactions Involving 4 Nitrophenyl 2 Iodobenzoate
Kinetic Studies of Reactivity and Reaction Rate Determination
Kinetic investigations into the reactions of esters like 4-Nitrophenyl 2-iodobenzoate (B1229623), particularly with nucleophiles, provide quantitative insights into their reactivity. Such studies typically involve monitoring the reaction progress over time to determine rate constants. For acyl transfer reactions, pseudo-first-order conditions are often employed by using a large excess of the nucleophile, allowing for the determination of pseudo-first-order rate constants (k_obsd). nih.gov The second-order rate constant (k_N), which reflects the intrinsic reactivity, can then be calculated from these observed rates. nih.gov
A powerful tool in these studies is the Brønsted-type plot, which correlates the logarithm of the rate constant (log k_N) with the pKₐ of the conjugate acid of the nucleophile. nih.gov The slope of this plot, known as the Brønsted coefficient (β_nuc), provides information about the transition state of the reaction. nih.gov
A linear Brønsted plot suggests a single, consistent mechanism across the series of nucleophiles. nih.gov
A curved or biphasic Brønsted plot indicates a change in the rate-determining step of the reaction. nih.gov For nucleophilic acyl substitution, this often signifies a shift from the breakdown of the tetrahedral intermediate being rate-limiting for weakly basic nucleophiles (high β_nuc) to the formation of the intermediate being rate-limiting for strongly basic nucleophiles (low β_nuc). nih.govnih.gov
While specific kinetic data for 4-Nitrophenyl 2-iodobenzoate is not extensively published, the principles can be illustrated with representative data from analogous systems, such as the aminolysis of S-4-nitrophenyl thiobenzoates. nih.gov
Table 1: Illustrative Kinetic Data for a Nucleophilic Acyl Substitution Reaction This table demonstrates the expected relationship between nucleophile basicity and reaction rate for a typical activated ester.
| Nucleophile (Amine) | pKₐ of Conjugate Acid | Second-Order Rate Constant, k_N (M⁻¹s⁻¹) |
| Piperazine | 9.8 | 1.5 x 10¹ |
| Morpholine | 8.7 | 2.0 x 10⁰ |
| Piperidine | 11.2 | 5.0 x 10² |
Nuance of Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. libretexts.org The reaction proceeds via a two-step mechanism: initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to restore the carbonyl group. libretexts.orgbyjus.com
The rate of a nucleophilic acyl substitution reaction is critically dependent on the ability of the leaving group to depart from the tetrahedral intermediate. libretexts.org An effective leaving group is one that is stable on its own, which typically corresponds to being the conjugate base of a strong acid (i.e., having a low pKₐ).
The 4-nitrophenoxy group is considered an excellent leaving group. emerginginvestigators.org Its efficacy stems from the stability of the resulting 4-nitrophenolate (B89219) anion. The presence of the electron-withdrawing nitro group (-NO₂) at the para-position of the phenoxide ring delocalizes the negative charge through resonance, thereby stabilizing the anion. emerginginvestigators.org This increased stability is reflected in the relatively low pKₐ of its conjugate acid, 4-nitrophenol (B140041), which is approximately 7.15. emerginginvestigators.org This makes the 4-nitrophenolate ion a weak base and, consequently, a highly efficient leaving group that can be readily displaced by a wide range of nucleophiles under mild conditions. emerginginvestigators.orgresearchgate.net
Table 2: Comparison of Leaving Group Efficiency (pKₐ of Conjugate Acid) This table highlights the acidity of 4-nitrophenol relative to other potential leaving groups, underscoring its superior leaving group ability.
| Leaving Group | Conjugate Acid | pKₐ | Relative Efficiency |
| 4-Nitrophenoxide | 4-Nitrophenol | 7.15 emerginginvestigators.org | Excellent |
| Phenoxide | Phenol | 9.95 | Moderate |
| Methoxide | Methanol | ~15.5 | Poor |
| Amide (NH₂⁻) | Ammonia | ~38 | Very Poor |
The 2-iodobenzoyl portion of the molecule exerts significant influence on the reaction mechanism, primarily through steric and electronic effects.
Electronic Effects : Iodine can exert both a -I (inductive) and +M (mesomeric or resonance) effect. However, for halogens, the inductive electron-withdrawing effect typically dominates. This effect can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic influence is generally less pronounced than the steric effects from the ortho position.
Intramolecular Interactions : In the solid state, molecules of this compound can be linked into sheets through C—H⋯O hydrogen bonds and two-centre iodo–nitro interactions. researchgate.net While these specific interactions are characteristic of the crystalline structure, the potential for the iodine atom to interact with other parts of the molecule or with reactants could influence reaction pathways in solution, although this is less commonly a dominant factor in nucleophilic acyl substitution.
Exploration of Electrophilic and Radical Initiated Processes
While this compound is primarily studied as an electrophile in acyl substitution reactions, its structure allows for participation in other reaction types.
Radical Processes : The C-I bond in the 2-iodobenzoyl moiety can be a precursor for radical generation. For instance, in certain tandem reactions, this compound has been implicated in cyclization reactions where a radical process is considered a plausible mechanism. rsc.org The reaction may be initiated to form an aryl radical at the C2 position, which then participates in subsequent bond-forming steps. Copper-catalyzed radical oxyfunctionalization of alkenes has also been studied using reagents where 2-iodobenzoate is the leaving group from a hypervalent iodine species, suggesting the compatibility of the substructure within radical catalytic cycles. acs.org
Electrophilic Processes : The 2-iodobenzoyl group itself contains an aromatic ring that can undergo electrophilic aromatic substitution, although the carbonyl group is deactivating. More relevantly, hypervalent iodine reagents derived from 2-iodobenzoic acid are used in electrophilic functionalization reactions. For example, derivatives of 2-iodobenzoic acid are precursors to hypervalent iodine reagents used for electrophilic trifluoromethylation. ethz.ch In these contexts, the 2-iodobenzoate portion is often the leaving group from the hypervalent iodine center rather than the primary reactant. ethz.ch
Reactivity Profiles and Transformational Chemistry of 4 Nitrophenyl 2 Iodobenzoate
Chemical Transformations at the 2-Iodobenzoyl Moiety
The carbon-iodine bond in the 2-iodobenzoyl portion of the molecule is a key site for synthetic modifications, particularly for the formation of new carbon-carbon bonds through transition metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing biaryl frameworks and other complex organic structures. The aryl iodide functionality of 4-nitrophenyl 2-iodobenzoate (B1229623) makes it an excellent substrate for these transformations.
The Suzuki–Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely used method for forming carbon-carbon bonds. wikipedia.org In the context of 4-nitrophenyl 2-iodobenzoate, the aryl iodide can readily participate in this reaction.
The general mechanism of the Suzuki reaction involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and stereoselectivity. organic-chemistry.org
Studies on related 2-iodobenzoate compounds have demonstrated the feasibility of this transformation. For instance, methyl 5-bromo-2-iodobenzoate has been successfully used in ligand-free, heterogeneous Pd/C-catalyzed two-fold Suzuki–Miyaura coupling reactions with various aryl boronic acids to synthesize new p-terphenyl (B122091) derivatives. researchgate.netfigshare.com This suggests that the 2-iodo position is highly reactive towards Suzuki coupling. The reaction tolerates a variety of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 5-bromo-2-iodobenzoate | Phenylboronic acid | Pd/C, Na2CO3 | Methyl 5-bromo-2-phenylbenzoate | High | researchgate.net |
| Iodobenzene | Arylboronic acids | Hydroxyapatite supported Pd | Biaryls | Good to Excellent | researchgate.net |
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organozinc reagent. nrochemistry.com Organozinc compounds are generally more reactive than their organoboron counterparts, although they are also more sensitive to moisture and air. nrochemistry.com The aryl iodide of this compound is a suitable electrophile for this reaction.
The catalytic cycle of the Negishi coupling involves the oxidative addition of the aryl halide to the metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. nrochemistry.com Nickel-catalyzed Negishi couplings have emerged as a valuable alternative to palladium-catalyzed systems, sometimes offering improved reactivity and overcoming issues like β-hydride elimination. organic-chemistry.org
Research on various aryl iodides has shown the broad applicability of the Negishi coupling. For example, palladium-catalyzed Negishi cross-coupling of aryl iodides with (difluoromethyl)zinc reagents has been achieved in good to excellent yields. nih.govacs.org Furthermore, copper-catalyzed Negishi couplings of diarylzinc reagents with aryl iodides have been reported to proceed efficiently under ligand-free conditions. thieme-connect.com These methodologies can be applied to substrates like this compound to introduce a wide range of alkyl, aryl, and functionalized groups at the 2-position of the benzoyl moiety. nih.gov
Table 2: Examples of Negishi Coupling with Aryl Iodides
| Aryl Iodide Substrate | Organozinc Reagent | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Iodides | Diarylzinc reagents | CuI (ligand-free) | Biaryls | Not specified | thieme-connect.com |
| Aryl Iodides | (Difluoromethyl)zinc reagent | Pd catalyst | Difluoromethylated aromatics | Good to Excellent | nih.govacs.org |
Functional Group Interconversions at the Iodinated Position
Beyond C-C bond formation, the iodine atom on the 2-iodobenzoyl moiety can be replaced by other functional groups through various interconversion reactions. These transformations expand the synthetic utility of this compound.
One common transformation is the conversion of aryl iodides to other halides, such as bromides or chlorides, although this is less common than using the iodide directly in coupling reactions due to the higher reactivity of the C-I bond. More synthetically useful are reactions that introduce heteroatoms. For instance, the Ullmann condensation can be used to form carbon-oxygen or carbon-nitrogen bonds by reacting the aryl iodide with alcohols, phenols, or amines in the presence of a copper catalyst.
Furthermore, the iodinated position can be subjected to metal-halogen exchange, typically with organolithium reagents, to generate a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide array of functional groups, including carboxyl, hydroxyl, and silyl (B83357) groups.
Recent research has also highlighted the use of o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) in the oxidation of thiols, which can lead to the formation of 2-iodobenzoates as byproducts or intermediates in certain transformations. organic-chemistry.org This indicates the potential for the 2-iodobenzoate moiety to participate in or be formed through oxidative processes.
Reactions Predicated on the 4-Nitrophenyl Group
The 4-nitrophenyl group in this compound is not merely a passive component. Its electronic properties, particularly the strong electron-withdrawing effect of the nitro group, activate the ester for specific reactions.
Nucleophilic Aromatic Substitutions and Related Transformations
The 4-nitrophenyl ester is an activated ester, making the ester carbonyl highly susceptible to nucleophilic attack. This is a common strategy for forming amide or other ester bonds under mild conditions. However, the focus here is on reactions involving the aromatic ring itself.
Nucleophilic aromatic substitution (SNA) on the 4-nitrophenyl ring is a plausible transformation. masterorganicchemistry.com In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com While the 2-iodobenzoyloxy group is a potential leaving group, the nitro group itself is generally not displaced. The presence of the strongly electron-withdrawing nitro group, particularly in the para position, significantly accelerates the rate of SNA reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comnih.gov
Studies have shown that 4-nitrophenyl esters can undergo nucleophilic attack at the aromatic ring, although attack at the ester carbonyl is often more facile. researchgate.net The regioselectivity of nucleophilic attack is directed by the electron-withdrawing groups, making the positions ortho and para to the nitro group the most electrophilic. masterorganicchemistry.com Therefore, in this compound, a strong nucleophile could potentially attack the carbon atom bearing the ester linkage, leading to the displacement of the 2-iodobenzoate anion. The feasibility and outcome of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.
Recent research has also explored direct radiofluorination of activated precursors, where 4-nitrophenyl esters have been shown to be effective synthons. rsc.org This highlights the utility of the activated 4-nitrophenyl group in specialized applications.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 5-bromo-2-iodobenzoate |
| p-terphenyl derivatives |
| Phenylboronic acid |
| Methyl 5-bromo-2-phenylbenzoate |
| Iodobenzene |
| Biaryls |
| 4-Iodophenylalanine |
| Aryl-substituted phenylalanines |
| (Difluoromethyl)zinc reagent |
| Difluoromethylated aromatics |
| Diarylzinc reagents |
| Methyl 4-iodobenzoate (B1621894) |
| Diaryl substituted dithienothiazines |
| o-Iodoxybenzoic acid (IBX) |
| Dess-Martin periodinane (DMP) |
| 2-Iodobenzoates |
Reduction of the Nitro Group to Amino Functionality for Subsequent Derivatization
The conversion of the nitro group in this compound to an amino group yields 4-aminophenyl 2-iodobenzoate. This transformation is a critical step for subsequent derivatization, enabling the introduction of new functionalities through reactions characteristic of primary aromatic amines, such as diazotization or acylation. A significant challenge in this reduction is the chemoselective transformation of the nitro group without affecting the carbon-iodine bond or the ester linkage. The C–I bond is susceptible to reductive cleavage (hydrodeiodination), particularly under harsh catalytic hydrogenation conditions. nih.govacs.org
Various methods have been developed for the chemoselective reduction of nitroarenes bearing halogen substituents. organic-chemistry.orgresearchgate.net These strategies often employ specific catalysts and mild reaction conditions to achieve high selectivity. For instance, catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like hydrazine (B178648) hydrate (B1144303) has proven effective in selectively reducing the nitro group in iodo-substituted nitroarenes at room temperature, leaving the C-I bond intact. nih.gov Other systems, such as N-doped carbon nanotubes, have also been reported as efficient metal-free catalysts for the hydrogenation of nitroarenes containing fragile iodo groups, preventing dehalogenation. acs.org
The general mechanism for nitro group reduction, as first proposed by Haber, proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. unimi.it The choice of reductant and catalyst is crucial to prevent the accumulation of these intermediates or the formation of undesired condensation byproducts like azoxy or azo compounds. unimi.it
Below is a table summarizing potential methods for the chemoselective reduction of the nitro group in halogenated nitroarenes, which are applicable to this compound.
Table 1: Selected Methods for Chemoselective Reduction of Halogenated Nitroarenes
| Catalyst System | Reductant/Conditions | Selectivity Notes | Reference(s) |
|---|---|---|---|
| Pd/C | Hydrazine hydrate (NH₂NH₂·H₂O), MeOH, room temp. | High selectivity for nitro group reduction; the C-I bond is not affected under mild conditions. | nih.gov |
| Fe/CaCl₂ | Hydrazine hydrate (NH₂NH₂·H₂O), H₂O/EtOH | Effective for substrates with sensitive groups, including halides. | organic-chemistry.org |
| N-doped Carbon Nanotubes | H₂, tert-amyl alcohol, 120 °C | Metal-free catalysis that shows high selectivity for the nitro group in the presence of an iodo substituent. | acs.org |
| Bimetallic Fe-Ni NPs | H₃PW₁₂O₄₀·xH₂O, H₂O | Reduces nitro compounds with various sensitive functionalities, including halides, with excellent yields. | scispace.com |
| (Ph₃P)₃RuCl₂ | Zn, H₂O | Chemoselective reduction of nitro groups in the presence of other reducible functionalities. | organic-chemistry.org |
The resulting 4-aminophenyl 2-iodobenzoate serves as a bifunctional intermediate. The newly formed amino group can be further modified, while the 2-iodobenzoyl portion remains available for subsequent cross-coupling reactions or other transformations.
Utility as an Activated Ester for Acyl Transfer Reactions
The 4-nitrophenyl ester moiety in this compound functions as an "activated ester." The electron-withdrawing nature of the para-nitro group makes the 4-nitrophenolate (B89219) a good leaving group, rendering the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. researchgate.netresearchgate.net This property makes the compound an effective acylating agent for transferring the 2-iodobenzoyl group to various nucleophiles, most commonly amines, to form amides. fishersci.co.ukresearchgate.net
This strategy is a cornerstone of peptide synthesis and bioconjugation chemistry. rsc.orgsci-hub.se While classic methods might involve converting a carboxylic acid to a more reactive acyl chloride, this step can be harsh. Activated esters like 4-nitrophenyl esters offer a milder alternative, allowing for high-yield amide bond formation under controlled conditions, often at room temperature. fishersci.co.uksci-hub.se The reaction proceeds readily by mixing the activated ester with a primary or secondary amine, typically in an aprotic solvent.
The utility of 4-nitrophenyl (PNP) esters is well-documented. They are frequently employed as synthons for the acylation of biomolecules. researchgate.net For example, 4-nitrophenyl esters of radio-labeled carboxylic acids are used to attach imaging agents to peptides and proteins for applications in positron emission tomography (PET). researchgate.netrsc.org The reaction of a 4-nitrophenyl activated ester with a lysine (B10760008) residue in a peptide is a common strategy for labeling. rsc.org
The general reaction for the acyl transfer from this compound is depicted below, showing the formation of a new amide bond with an amine (R-NH₂).
Table 2: Acyl Transfer Reactivity of this compound
| Reactant | Nucleophile (R-NH₂) | Product | Reaction Type | Significance | Reference(s) |
|---|---|---|---|---|---|
| This compound | Primary or Secondary Amine | N-substituted 2-iodobenzamide | Acyl Transfer / Amidation | Forms stable amide bonds under mild conditions. A fundamental reaction in organic and medicinal chemistry. | fishersci.co.ukresearchgate.net |
| This compound | Amino Acid / Peptide | 2-Iodobenzoyl-peptide | Peptide Modification | Allows for the introduction of the 2-iodobenzoyl group onto a peptide, useful for creating probes or modified therapeutics. | rsc.orgsci-hub.sersc.org |
| This compound | Alcohol (R-OH) / Phenol | 2-Iodobenzoate Ester | Transesterification | Can be used to form different esters, although less common than amidation. |
Applications of 4 Nitrophenyl 2 Iodobenzoate in Advanced Organic Synthesis
As a Versatile Precursor for the Synthesis of Complex Organic Molecules
4-Nitrophenyl 2-iodobenzoate (B1229623) serves as a valuable building block in the construction of complex organic molecules. cymitquimica.com The presence of the iodo-substituent on the benzoate (B1203000) ring allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in synthesizing intricate molecular architectures found in natural products and medicinally important compounds. nih.gov The nitro-activated ester functionality provides a reactive site for nucleophilic acyl substitution, enabling the introduction of the 2-iodobenzoyl group into various substrates.
The nitro group itself can be chemically modified, for instance, through reduction to an amino group, which can then be further functionalized to create a diverse array of compounds, including azoxy compounds. nih.gov This dual reactivity makes 4-Nitrophenyl 2-iodobenzoate a strategic starting material for the synthesis of heterocyclic compounds and other elaborate organic structures. pageplace.de
Strategic Role in Derivatization for Biochemical and Imaging Applications
The unique properties of this compound make it a valuable reagent for the derivatization of biomolecules, with significant applications in biochemical research and medical imaging.
Preparation of Radiolabeled Compounds for Positron Emission Tomography (PET)
A critical application of this compound and its derivatives lies in the field of positron emission tomography (PET), a powerful in vivo imaging technique. The synthesis of radiolabeled prosthetic groups, which are then attached to biologically active molecules, is a common strategy in PET tracer development. nih.gov
Specifically, derivatives of 4-nitrophenyl esters are employed in the preparation of ¹⁸F-labeled compounds. researchgate.net For instance, 4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP) has been synthesized and used for the radiolabeling of peptides. nih.govunimelb.edu.aumdpi.com This method offers an efficient, often one-step, route to introduce the positron-emitting isotope ¹⁸F into a molecule of interest. nih.govunimelb.edu.au The resulting radiolabeled biomolecules can then be used to visualize and quantify biological processes at the molecular level, such as receptor expression in tumors. nih.govresearchgate.net
| Precursor | Radiolabeled Prosthetic Group | Application | Reference |
| 4-Nitrophenyl 2-bromopropionate | 4-Nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP) | Radiolabeling of peptides for PET imaging of αVβ3 integrin expression. | nih.gov, unimelb.edu.au |
| 4-Nitrophenyl esters | ¹⁸F-labeled acylation synthons | Indirect radiofluorination of biomolecules. | researchgate.net |
| N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | [¹⁸F]SFB | Radiolabeling of peptides. | nih.gov |
Conjugation to Peptides, Proteins, and Other Biomolecules
The activated ester functionality of this compound and its analogs facilitates the covalent attachment (conjugation) of the iodobenzoyl group to biomolecules such as peptides and proteins. researchgate.netrsc.org This process, known as acylation, typically targets primary amino groups, like the N-terminus of a peptide or the side chain of a lysine (B10760008) residue. mdpi.com
This conjugation strategy is instrumental in several areas:
Radiolabeling: As mentioned, the attachment of an iodine-containing prosthetic group is a key step in preparing radioiodinated biomolecules for imaging and therapeutic applications. iaea.orggrafiati.com For example, N-succinimidyl 3- and 4-iodobenzoate (B1621894) are used for the radioiodination of proteins. iaea.org
Modifying Biological Properties: The introduction of the iodobenzoate moiety can alter the physicochemical properties of a biomolecule, potentially enhancing its stability or modifying its biological activity.
Introducing a Handle for Further Reactions: The iodine atom serves as a versatile handle for subsequent chemical modifications, allowing for the construction of more complex bioconjugates.
Development of Novel Reagents and Ligands in Catalysis
The structural features of this compound make it a precursor for the development of novel reagents and ligands in the field of catalysis. The iodoarene functionality is a key component in the design of certain catalysts and pre-catalysts. For instance, iodoarenes can participate in oxidative addition reactions with transition metals, a fundamental step in many catalytic cycles.
While direct applications of this compound in catalysis are not extensively documented, its derivatives and related structures are relevant. The development of chiral iodoarenes is an active area of research for enantioselective catalysis. hud.ac.uk Furthermore, the synthesis of novel phosphine (B1218219) ligands, often incorporating aryl groups that could be derived from iodinated precursors, is crucial for advancing transition-metal catalysis. sigmaaldrich.com
Contribution to the Synthesis of Advanced Materials Precursors
The synthesis of advanced materials often relies on the precise construction of molecular precursors with specific functionalities. rsc.orgbam.de this compound can serve as a precursor in this context due to its potential for creating highly ordered molecular architectures. The ability to form intermolecular interactions, such as C-H···O hydrogen bonds and iodo-nitro interactions, can influence the solid-state packing of molecules, a critical factor in the properties of crystalline materials. grafiati.comresearchgate.net
The versatility of the iodo and nitro-activated ester groups allows for the incorporation of the 2-iodobenzoyl moiety into larger, more complex structures that can act as monomers or building blocks for polymers and other advanced materials. While specific examples directly utilizing this compound for materials synthesis are not prominent in the literature, its potential as a precursor is evident from its chemical reactivity and the known applications of related iodo- and nitro-containing aromatic compounds in materials science.
Advanced Theoretical and Computational Studies on 4 Nitrophenyl 2 Iodobenzoate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 4-nitrophenyl 2-iodobenzoate (B1229623), which is governed by the principles of quantum mechanics. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. nih.gov It is based on the principle that the total energy of a system is a functional of its electron density. nih.gov For 4-nitrophenyl 2-iodobenzoate, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, known as geometry optimization. scholaris.caresearchgate.net This process systematically adjusts the atomic coordinates to minimize the total energy of the molecule, thereby identifying its ground-state conformation.
By calculating the energies of various conformers, an energetic landscape can be mapped out, revealing the relative stabilities of different spatial arrangements and the energy barriers to conformational changes.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: This table presents hypothetical but realistic data based on typical DFT calculations for similar aromatic esters. Actual values would be derived from specific computational outputs.)
| Parameter | Description | Predicted Value |
| r(C-I) | Bond length of the Carbon-Iodine bond | ~2.10 Å |
| r(C=O) | Bond length of the carbonyl Carbon-Oxygen bond | ~1.21 Å |
| r(O-Car) | Bond length of the ester Oxygen-Aryl Carbon bond | ~1.36 Å |
| ∠(I-C-C) | Bond angle involving the Iodine atom | ~119.5° |
| ∠(O=C-O) | Bond angle of the ester group | ~123.0° |
| τ(Car-C-O-Car) | Dihedral angle between the two aromatic rings | ~60-80° |
To gain a deeper understanding of the electronic interactions within this compound, Molecular Orbital (MO) and Natural Bond Orbital (NBO) analyses are performed on the optimized geometry. MO theory describes the distribution of electrons in a molecule through a set of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. beilstein-journals.org
NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This method provides a quantitative description of the bonding within the molecule, including hybridization of atomic orbitals and the delocalization of electron density. uni-muenchen.de A key feature of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. dergipark.org.tr This reveals stabilizing interactions, such as hyperconjugation, arising from the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
For this compound, NBO analysis can quantify the charge transfer between the 2-iodobenzoate and the 4-nitrophenyl moieties, characterize the polarity of the ester linkage, and detail the intramolecular interactions involving the electron-withdrawing nitro group and the iodine substituent. These interactions, including C-H···O hydrogen bonds and iodo-nitro interactions, play a crucial role in determining the molecule's conformation and crystal packing. researchgate.netresearchgate.net
Table 2: Key Donor-Acceptor Interactions in this compound via NBO Analysis (Note: This table is illustrative, showing the type of data obtained from an NBO analysis. E(2) represents the stabilization energy.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(O) on carbonyl | σ(O-Cester) | ~25-35 | Resonance stabilization of ester |
| LP(O) on ester | σ(C=O) | ~40-55 | Resonance stabilization of ester |
| π(C=C) of iodo-ring | π(C=C) of nitro-ring | ~2-5 | π-π conjugation across ester |
| LP(O) on nitro group | π(C=C) of nitro-ring | ~30-40 | Resonance within nitro-phenyl |
| σ(Car-H) | σ*(C-I) | ~0.5-1.5 | Weak hyperconjugation |
Molecular Dynamics Simulations for Conformational Behavior and Dynamics
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations model the molecule as a collection of atoms interacting through a set of classical potential energy functions known as a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked, simulating the molecule's vibrations, rotations, and conformational changes. unimi.it
For this compound, MD simulations can be used to explore its conformational landscape in a more dynamic context, for example, in the presence of a solvent. These simulations can reveal the preferred dihedral angles between the phenyl rings and the ester group, the flexibility of the C-I bond, and how these are influenced by the surrounding environment. nih.gov The results can provide insights into the range of conformations the molecule can adopt in solution, which is crucial for understanding its reactivity and interactions with other molecules.
Computational Prediction of Reactivity and Elucidation of Reaction Pathways
Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, DFT calculations can be used to generate reactivity descriptors that predict how it will behave in a chemical reaction.
One common approach is to analyze the molecule's electrostatic potential (ESP) map, which shows the distribution of charge on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) is also critical; the HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO shows regions likely to accept electrons (electrophilic sites). imist.ma
Furthermore, computational methods can be used to model entire reaction pathways. chemrxiv.org By locating the transition state structures—the highest energy points along a reaction coordinate—and calculating their energies, the activation energy for a given reaction can be determined. ysu.am This allows for the comparison of different possible mechanisms and the prediction of the most likely reaction product. For example, the mechanism of nucleophilic substitution at the carbonyl carbon can be investigated by modeling the approach of a nucleophile and the subsequent departure of the 4-nitrophenoxide leaving group.
Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors
Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity or a physical property. frontiersin.org In computational SAR, this is achieved by calculating a set of numerical values, known as molecular descriptors, that encode information about the molecule's steric, electronic, and hydrophobic properties. frontiersin.org
For this compound, a wide range of descriptors can be calculated using computational software. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges). dur.ac.uk These calculated descriptors for this compound could then be included in a larger dataset of related ester compounds. By applying statistical methods or machine learning algorithms, a mathematical model can be built that relates these descriptors to a specific activity, such as inhibitory potency against an enzyme. nih.gov Such a model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced properties.
Table 3: Representative Computational Descriptors for SAR Modeling of this compound (Note: This table lists potential descriptors that would be calculated and used in a QSAR/SAR study.)
| Descriptor Class | Example Descriptor | Description |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |
| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Steric/Topological | Molecular Surface Area | The total surface area of the molecule. |
| Steric/Topological | Molar Refractivity | Relates to molecular volume and polarizability. |
| Hydrophobic | LogP (o/w) | The logarithm of the octanol/water partition coefficient; measures lipophilicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
